molecular formula C7H14N2O B3024221 (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol CAS No. 879399-07-2

(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol

Cat. No.: B3024221
CAS No.: 879399-07-2
M. Wt: 142.20
InChI Key: VLVMRQREBYGIBY-NKWVEPMBSA-N
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Description

(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol: is a heterocyclic compound that features a fused bicyclic structure consisting of a pyrrolo and pyrazin ring

Scientific Research Applications

Chemistry: In chemistry, (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine: It can be used as a scaffold for the design of new drugs with potential therapeutic effects .

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers and other materials.

Future Directions

The future directions for the research and application of “(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol” are not specified in the available resources. It’s a research chemical , and its potential applications could be explored in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of β-ketoesters, benzylamines, aromatic aldehydes, and nitromethane in the presence of a catalyst . Another approach includes the reduction of diastereomeric mixtures using sodium borohydride followed by epimerization and ester hydrolysis .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: (7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol is unique due to its fused bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for unique interactions with biological targets and can be used to develop novel compounds with specific activities.

Properties

IUPAC Name

(7R,8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c10-7-3-6-4-8-1-2-9(6)5-7/h6-8,10H,1-5H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVMRQREBYGIBY-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC(CC2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@@H](C[C@H]2CN1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

879399-07-2
Record name (7R,8aS)-octahydropyrrolo[1,2-a]piperazin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol
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(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol
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(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol
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(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol
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(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol
Reactant of Route 6
(7R,8aS)-octahydropyrrolo[1,2-a]pyrazin-7-ol

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